

physical and chemical properties of 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylamino)azobenzene

Cat. No.: B181196

[Get Quote](#)

An In-depth Technical Guide to 4-(Methylamino)azobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-(Methylamino)azobenzene**. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical Properties

4-(Methylamino)azobenzene is an organic compound characterized as a yellow solid at room temperature.^[1] The following table summarizes its key physical identifiers and properties.

Property	Value	Reference
CAS Number	621-90-9	[1] [2] [3]
Molecular Formula	C13H13N3	[1] [2] [3]
Molecular Weight	211.27 g/mol	[1] [2]
Alternate Names	N-Methyl-4-(2-phenyldiazenyl)benzenamine, N-Methyl-4-(phenyldiazenyl)aniline	[4]
Physical State	Solid, powder to crystal	[1] [5]
Color	Yellow	[1]
Melting Point	87 °C	[1] [5]
Boiling Point	340.95 °C (estimated)	[5]
Refractive Index	1.6000 (estimated)	[5]
Specific Gravity	1.1536 (estimated)	[5]

Chemical and Spectroscopic Properties

The chemical behavior and spectroscopic signature of **4-(Methylamino)azobenzene** are critical for its application and analysis.

Chemical Identity and Storage

Property	Value	Reference
MDL Number	MFCD00059198	[1] [3]
InChI	InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3	[4]
InChIKey	DKOXITJAUZNAPK-UHFFFAOYSA-N	[4]
SMILES	CNC1=CC=C(C=C1)N=NC2=CC=CC=C2	[4]
Storage	Room temperature, desiccated	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **4-(Methylamino)azobenzene**. While comprehensive spectral data is not readily available in the provided search results, the SDBS (Spectral Database for Organic Compounds) number is 5214, which can be used to look up its spectra.[\[1\]](#) The study of related azobenzene compounds provides insight into their typical spectral characteristics, including UV-Vis absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions, as well as diagnostic IR and ^1H NMR signals. [\[6\]](#)[\[7\]](#)

Experimental Protocols

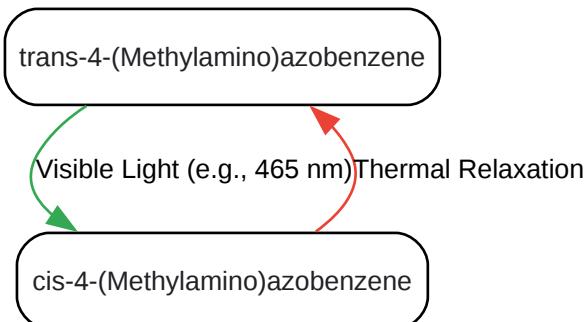
Detailed experimental protocols for the synthesis and purification of **4-(Methylamino)azobenzene** are crucial for its practical application in a laboratory setting.

Synthesis of a Related Compound: N-Hydroxy-4-(methylamino)azobenzene

A method for synthesizing the related compound, N-hydroxy-**4-(methylamino)azobenzene**, has been reported.[\[8\]](#) This synthesis involves the alkaline hydrolysis of N-benzyloxy-**4-(methylamino)azobenzene** in the presence of ascorbic acid as an antioxidant.[\[8\]](#)

Methodology:

- A solution of 20 ml of 5N KOH containing 50 mg of ascorbic acid is added to 200 mg of N-benzoyloxy-4-(methylamino)azobenzene dissolved in 80 ml of ethanol.[8]
- The bluish reaction mixture is kept at room temperature for 5 minutes.[8]
- The mixture is then neutralized with a 1N HCl solution.[8]
- The product is extracted twice with 100 ml of ethyl acetate.[8]
- The organic phase is washed with a NaHCO₃ solution and then with water, dried over anhydrous Na₂SO₄, and evaporated to dryness at a temperature below 20°C.[8]
- The residue is dissolved in a small amount of acetone and precipitated with an excess of ethanol-water (1:8) to yield N-hydroxy-4-(methylamino)azobenzene.[8]

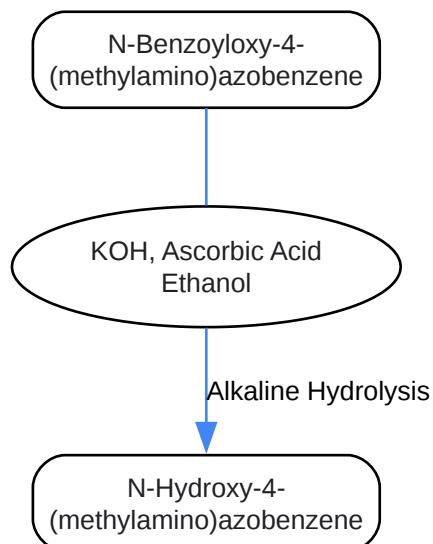

Purification

Purification of **4-(Methylamino)azobenzene** can be achieved through standard laboratory techniques. One reported method involves silica gel column chromatography followed by recrystallization from hexane.[9]

Visualizations of Key Processes

Photoisomerization of 4-(Methylamino)azobenzene

Azobenzene and its derivatives are known for their ability to undergo reversible photoisomerization between their trans and cis isomers upon irradiation with light.[9][10] This property is central to their use in various applications. The process involves the absorption of light, which excites the molecule and allows for rotation around the N=N double bond.



[Click to download full resolution via product page](#)

Caption: Photoisomerization and thermal relaxation of **4-(Methylamino)azobenzene**.

Synthetic Pathway to a Related Hydroxylated Derivative

The synthesis of **N-hydroxy-4-(methylamino)azobenzene** from its **N-benzyloxy** precursor can be visualized as a key chemical transformation.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N-hydroxy-4-(methylamino)azobenzene**.

Applications in Research

Derivatives of aminoazobenzene are valuable in various research applications. For instance, compounds like 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) and 4-(dimethylamino)azobenzene-4'-isothiocyanate (DABITC) are used for the derivatization and sensitive detection of amino acids and for Edman-type sequencing of proteins and peptides. [11] Furthermore, the photoinduced crawling motion of **4-(Methylamino)azobenzene** crystals on a solid surface upon irradiation with monochromatic visible light has been demonstrated, suggesting potential applications in nano- and micromaterial transportation.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-(Methylamino)azobenzene , 621-90-9 - CookeChem [cookechem.com]
- 4. N-Methyl-4-(2-phenyldiazaryl)benzenamine | C13H13N3 | CID 12137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(METHYLAMINO)AZOBENZENE | 621-90-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. UV-vis, IR and ¹H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. 4-Ethylmethylaminoazobenzene|Research Chemical [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(Methylamino)azobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181196#physical-and-chemical-properties-of-4-methylamino-azobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com